molecular formula C9H10N2O2 B561876 3-trans-Hydroxy Norcotinine CAS No. 1292911-83-1

3-trans-Hydroxy Norcotinine

Katalognummer: B561876
CAS-Nummer: 1292911-83-1
Molekulargewicht: 178.191
InChI-Schlüssel: FSKXGZNNGSEMFP-SFYZADRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-trans-Hydroxy Norcotinine is a chiral compound that features a pyrrolidinone ring substituted with a hydroxyl group and a pyridinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-trans-Hydroxy Norcotinine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and amino acids.

    Formation of Pyrrolidinone Ring: The key step involves the formation of the pyrrolidinone ring through cyclization reactions. This can be achieved using various cyclization agents and conditions.

    Introduction of Hydroxyl Group: The hydroxyl group is introduced via selective oxidation reactions.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-trans-Hydroxy Norcotinine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyridinyl group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyrrolidinones.

Wissenschaftliche Forschungsanwendungen

3-trans-Hydroxy Norcotinine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-trans-Hydroxy Norcotinine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-trans-Hydroxy Norcotinine is unique due to its specific chiral configuration and the presence of both hydroxyl and pyridinyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

3-trans-Hydroxy Norcotinine, a metabolite of nicotine, plays a significant role in the pharmacokinetics and biological effects associated with tobacco use. This compound is part of the broader metabolic pathway of nicotine and is crucial for understanding nicotine's effects on human health. This article explores the biological activity of this compound, including its metabolic pathways, interactions with biological systems, and implications for health.

This compound belongs to the class of organic compounds known as pyrrolidinylpyridines. Its molecular formula is C11H14N2OC_{11}H_{14}N_2O, with a molecular weight of approximately 178.19 g/mol. The compound is formed through the hydroxylation of norcotinine, which itself is derived from nicotine metabolism.

Metabolism and Pharmacokinetics

The metabolism of nicotine involves several pathways, with this compound being a significant product. Approximately 70%-80% of absorbed nicotine is converted to cotinine, and about 60% of cotinine is further metabolized to this compound .

Key Metabolic Pathways

  • Formation : The synthesis occurs through enzymatic reactions involving cytochrome P450 enzymes, particularly CYP2A6, which are genetically polymorphic and influence individual metabolism rates .
  • Excretion : Studies indicate that renal excretion accounts for about 63% of total plasma clearance of this compound .

Biological Activity

The biological activity of this compound is primarily linked to its interactions with nicotinic acetylcholine receptors (nAChRs) and its role in modulating various biochemical pathways.

Interaction with Nicotinic Receptors

While this compound does not bind as strongly to nAChRs as nicotine, it may influence receptor activity indirectly through its metabolites. This modulation can affect neurotransmission and potentially contribute to the addictive properties of nicotine .

Cardiovascular Effects

Research has shown that intravenous administration of this compound does not produce significant cardiovascular effects similar to those observed with nicotine. In controlled studies, subjects exhibited no notable changes in blood pressure or heart rate following administration .

Case Studies and Research Findings

Several studies have investigated the pharmacokinetics and biological effects of this compound:

  • Study on Serum Concentrations : A study involving adult tobacco users found that serum concentrations of cotinine and its metabolites, including this compound, varied significantly based on tobacco product use. The geometric mean concentration for daily users was reported at approximately 72.5 ng/mL for this compound .
  • Pharmacokinetic Analysis : Another study characterized the disposition kinetics in healthy smokers, revealing that about 87% of administered doses were recovered in urine as unchanged drug or glucuronide conjugates, indicating effective renal clearance mechanisms .

Comparative Analysis with Other Metabolites

The following table summarizes key metabolites related to nicotine metabolism:

MetaboliteFormation SourceAverage Serum Concentration (ng/mL)Biological Activity
CotinineDirect metabolite196 (daily users)Strong binding to nAChRs
3-trans-Hydroxy CotinineFrom Cotinine72.5 (daily users)Weak binding; potential modulator
HydroxycotinineFurther metaboliteVariesSimilar role in modulating nAChR activity

Implications for Health

Understanding the biological activity of this compound is essential for evaluating the health impacts associated with tobacco use. Its role as a metabolite provides insights into how nicotine affects various physiological processes, including addiction mechanisms and potential therapeutic targets for smoking cessation.

Eigenschaften

IUPAC Name

(3S,5R)-3-hydroxy-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-8-4-7(11-9(8)13)6-2-1-3-10-5-6/h1-3,5,7-8,12H,4H2,(H,11,13)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKXGZNNGSEMFP-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)C1O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)[C@H]1O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680155
Record name (3S,5R)-3-Hydroxy-5-(pyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292911-83-1
Record name (3S,5R)-3-Hydroxy-5-(pyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.